Eremophilenolide

Description

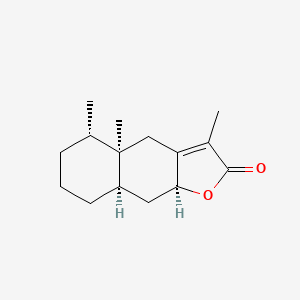

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4871-90-3 |

|---|---|

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

(4aR,5S,8aR,9aS)-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O2/c1-9-5-4-6-11-7-13-12(8-15(9,11)3)10(2)14(16)17-13/h9,11,13H,4-8H2,1-3H3/t9-,11+,13-,15+/m0/s1 |

Clé InChI |

AEQDXSFIHGWHDV-XPGAZNKBSA-N |

SMILES |

CC1CCCC2C1(CC3=C(C(=O)OC3C2)C)C |

SMILES isomérique |

C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C(=O)O[C@H]3C2)C)C |

SMILES canonique |

CC1CCCC2C1(CC3=C(C(=O)OC3C2)C)C |

Synonymes |

eremophilenolide |

Origine du produit |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Eremophilenolide

Chromatographic Techniques for Eremophilenolide Isolation

The isolation of this compound and related eremophilane-type sesquiterpenes from complex natural matrices often relies on a combination of chromatographic methods, enabling efficient separation and purification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the isolation and purification of eremophilenolides thieme-connect.com. HPLC is instrumental in achieving high purity levels for these compounds. For instance, in the context of preparative high-speed countercurrent chromatography (HSCCC) fractions, subsequent HPLC analysis has demonstrated purities of 98.1% for 8β-H-eremophil-3,7(11)-dien-12,8α; 15,6α-diolide and 98.4% for furanoeremophil-3-en-15,6α-olide, both being eremophilane-type sesquiterpenes researchgate.net.

In the total synthesis of (+)-Eremophilenolide, HPLC was employed to assess the purity of an intermediate adduct. This analytical application utilized a Merck Lichrosorb Si 60 column (2.1 × 250 mm) with a mobile phase composed of 10% methylene (B1212753) chloride in hexane, flowing at 2.1 ml/min, and detection at 254 nm researchgate.net. General best practices for HPLC, crucial for maintaining column integrity and achieving optimal separations, include using high-purity HPLC solvents and buffers, preparing mobile phases freshly, and filtering all samples prior to injection mac-mod.comwindows.net. Proper column conditioning and ensuring mobile phase compatibility are also vital for maximizing column lifetime and performance mac-mod.comwindows.net.

Countercurrent Chromatography (CCC) for this compound

Countercurrent Chromatography (CCC) is a liquid-liquid separation technique that offers distinct advantages over traditional liquid-solid separation methods, such as the absence of irreversible adsorption, complete recovery of the injected sample, and minimal peak tailing nih.gov. High-speed countercurrent chromatography (HSCCC), a form of CCC, has been successfully applied for the preparative separation of antiviral eremophilenolides derived from Ligularia atroviolacea nih.gov.

Specific applications of HSCCC for eremophilane-type sesquiterpenes have yielded highly pure compounds. For example, the separation of 8β-H-eremophil-3,7(11)-dien-12,8α; 15,6α-diolide and furanoeremophil-3-en-15,6α-olide resulted in purities of 98.1% and 98.4%, respectively researchgate.net. The selection of an appropriate biphasic solvent system is a critical step in CCC for the purification of natural products researchgate.net. Common solvent systems employed in HSCCC for terpenoids include chloroform-methanol-water (4:2:3), ethyl acetate-methanol-water (5:1:5), and butanol-ethyl acetate-water (1:3:4) researchgate.net.

Table 1: Example Solvent Systems for Countercurrent Chromatography (CCC) of Terpenoids

| Solvent System (v/v/v) | Application Context |

| Chloroform-Methanol-Water (4:2:3) | General terpenoid separation researchgate.net |

| Ethyl Acetate-Methanol-Water (5:1:5) | General terpenoid separation researchgate.net |

| Butanol-Ethyl Acetate-Water (1:3:4) | General terpenoid separation researchgate.net |

Supercritical Fluid Chromatography (SFC) in this compound Purification

Supercritical Fluid Chromatography (SFC) is recognized as a "greener" alternative to traditional preparative HPLC and flash chromatography, particularly beneficial for the purification of natural products and chiral compounds americanpharmaceuticalreview.comwaters.comchromatographytoday.com. SFC operates by using a supercritical fluid, typically carbon dioxide, as the primary mobile phase, making it a form of normal phase chromatography waters.comchromatographytoday.comwikipedia.org. This technique is well-suited for the analysis and purification of low to moderate molecular weight and thermally labile molecules wikipedia.org.

Spectroscopic Methodologies for this compound Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information on its atomic arrangement and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of molecular compounds, including complex natural products like eremophilenolides mestrelab.com. Extensive spectroscopic studies, particularly high-field NMR spectroscopy, are routinely employed to elucidate the structures of this compound-type sesquiterpenes researchgate.net. The identification of the chemical structures of eremophilane-type sesquiterpenes is commonly achieved through comprehensive H-NMR and C-NMR analysis researchgate.net. NMR, alongside mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy, forms a suite of general methods for determining the structures of terpenoids scribd.comwisdomlib.orgfunaab.edu.ng.

1D NMR (1H, 13C) Approaches

One-dimensional (1D) NMR, specifically 1H NMR and 13C NMR, provides fundamental data essential for structural assignment mestrelab.comwisdomlib.org. The complete assignment of 1H and 13C NMR data for compounds is often achieved through a combination of 1D and 2D NMR experiments mdpi.com. Chemical shift analysis of 13C and 1H data, frequently supported by Density Functional Theory (DFT) computations, has become increasingly popular for the structural elucidation of natural products mestrelab.com. This approach is valuable not only for de novo structural determination but also for the revision of previously reported compounds mestrelab.com.

For this compound-type compounds, 1H and 13C NMR data are systematically analyzed. For instance, 1H NMR chemical shifts, such as an H-1 signal at δH 5.19, are characteristic kib.ac.cn. Comparison of 1H and 13C NMR spectra with those of known eremophilenolides is a common practice to confirm structural assignments kib.ac.cn. In the case of Ligulacymirin A, an eremophilane (B1244597) sesquiterpene, 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra revealed signals for 19 carbons, providing crucial insights into its carbon skeleton nih.gov.

Table 2: Representative 1D NMR Parameters for this compound-Type Sesquiterpenes

| NMR Type | Parameter | Typical Range/Observation (ppm) | Significance |

| 1H NMR | Chemical Shift (δH) | Varies by proton environment | Proton environment, connectivity, and multiplicity kib.ac.cn |

| 13C NMR | Chemical Shift (δC) | Varies by carbon environment | Carbon skeleton and functional groups nih.gov |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for establishing the intricate connectivity and relative stereochemistry of complex natural products like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed.

COSY experiments reveal proton-proton spin couplings, indicating adjacent protons within the molecular structure. For instance, in the elucidation of this compound derivatives, COSY correlations help trace the proton networks across the decalin ring system and the lactone moiety frontiersin.orgrhhz.net. HSQC spectra correlate proton signals with their directly attached carbons, providing crucial information about the types of carbon atoms (CH, CH₂, CH₃) and their corresponding proton chemical shifts frontiersin.orgrhhz.net. This is particularly useful for assigning specific carbon and proton signals.

HMBC experiments are vital for identifying long-range (typically 2-4 bond) correlations between protons and carbons, allowing for the connection of quaternary carbons and carbons lacking directly attached protons frontiersin.orgrhhz.netznaturforsch.com. For eremophilenolides, HMBC correlations are critical for establishing the ring fusion, the position of methyl groups, and the connectivity of the α,β-unsaturated γ-lactone ring. For example, in a new this compound, HMBC correlations were used to confirm the structure, showing long-range interactions between various protons and carbons, including methyl protons correlating with carbons on the ring system rhhz.netznaturforsch.com.

NOESY experiments provide through-space correlations between protons, which are indicative of their spatial proximity and thus crucial for determining relative stereochemistry rhhz.net. By observing NOE cross-peaks, the relative orientation of substituents on chiral centers and the conformation of the fused ring system can be deduced. For example, NOESY correlations have been used to establish the configuration at specific carbons in this compound derivatives, such as the orientation of hydroxyl groups or methyl groups nii.ac.jp.

Data Table 1: Illustrative 2D NMR Correlations for this compound Derivatives (Based on typical findings for eremophilenolides, specific data for this compound (CID 442210) may vary depending on the specific derivative and solvent.)

| Experiment | Correlation Type | Information Gained | Example Correlation (Illustrative) |

| COSY | ¹H-¹H | Adjacent protons | H-1/H-2, H-5/H-6 |

| HSQC | ¹H-¹³C (1-bond) | Direct C-H pairs | CH₃-14/C-14, CH₂-6/C-6 |

| HMBC | ¹H-¹³C (long-range) | Connectivity, Quaternary Carbons | H-methyl/C-quaternary, H-olefinic/C-carbonyl rhhz.netznaturforsch.com |

| NOESY | ¹H-¹H (through-space) | Relative stereochemistry, Conformation | H-axial/H-axial, H-equatorial/H-equatorial nii.ac.jp |

Mass Spectrometry (MS) Techniques for this compound Structural Information

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound, as well as characteristic fragmentation patterns that aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the exact molecular formula of this compound frontiersin.orgrhhz.netnii.ac.jpresearchgate.netinformahealthcare.comresearchgate.netresearchgate.net. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS allows for the calculation of the elemental composition, distinguishing between compounds with very similar nominal masses but different atomic compositions. For this compound (C₁₅H₂₂O₂), HRMS provides a precise molecular weight that confirms its formula nih.govcdutcm.edu.cnebi.ac.ukthegoodscentscompany.com. For example, a quasi-molecular ion peak at m/z 455.2030 [M+Na]⁺ was reported for a related this compound, consistent with a calculated molecular formula rhhz.net. Another study reported an HRMS calculated for C₁₅H₂₃O₂ [M+H]⁺ as 235.1698, with a found value of 235.1700, confirming the molecular formula researchgate.net.

Data Table 2: Illustrative HRMS Data for this compound

| Ion Type | m/z (Calculated for C₁₅H₂₂O₂) | m/z (Observed, Illustrative) | Molecular Formula | Source |

| [M+H]⁺ | 235.1698 | 235.1700 | C₁₅H₂₃O₂ | researchgate.net |

| [M+Na]⁺ | 257.1518 | 257.1520 | C₁₅H₂₂O₂Na | - |

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions to yield product ions, providing detailed structural information zenodo.orgresearchgate.netunt.eduacdlabs.compremierbiosoft.com. This technique is particularly valuable for elucidating the substructures within this compound. The fragmentation patterns are reproducible and characteristic of specific chemical structures acdlabs.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Determination

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the characteristic functional groups present in this compound. These techniques detect the vibrations of molecular bonds, providing a fingerprint of the compound's chemical functionalities.

Infrared (IR) spectroscopy is widely used to identify key functional groups. For this compound, the presence of a γ-lactone ring is typically indicated by a strong absorption band in the carbonyl stretching region, often around 1750-1780 cm⁻¹ frontiersin.orgznaturforsch.comresearchgate.netinformahealthcare.comcdnsciencepub.com. For example, an IR band at 1754 cm⁻¹ verified the unsaturated γ-lactone group in a new this compound znaturforsch.com. Other studies have reported lactone absorptions at 1778 cm⁻¹ frontiersin.org and 1738 cm⁻¹ researchgate.net for this compound or related compounds. If hydroxyl groups are present, broad absorption bands around 3300-3500 cm⁻¹ would be observed frontiersin.orginformahealthcare.com. The presence of C=C double bonds in the molecule would also give rise to characteristic peaks frontiersin.orgznaturforsch.com.

Raman spectroscopy complements IR by providing information on molecular vibrations that are often weak or absent in IR spectra, particularly symmetric stretches and vibrations involving non-polar bonds researchgate.netdss.go.th. While direct Raman data for this compound is less frequently detailed in general literature compared to IR, Raman spectroscopy can be applied to study the vibrational properties of eremophilane-type compounds researchgate.net. For instance, studies on related eremophilane derivatives have utilized FT-Raman spectroscopy to investigate their vibrational and electronic properties, with calculated Raman spectra successfully compared to experimental values researchgate.net. This technique can provide additional insights into the skeletal vibrations and the nature of double bonds within the this compound structure.

Data Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Source |

| γ-Lactone (C=O) | 1738 - 1778 | frontiersin.orgznaturforsch.comresearchgate.netinformahealthcare.comcdnsciencepub.com |

| Hydroxyl (-OH) | 3300 - 3500 (if present) | frontiersin.orginformahealthcare.com |

| C=C Double Bond | ~1600-1680 (variable intensity) | frontiersin.orgznaturforsch.com |

X-ray Crystallography for Absolute Configuration Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules like this compound znaturforsch.comresearchgate.netresearchgate.netcapes.gov.brthieme-connect.comamanote.comresearchgate.net. This technique involves growing a single crystal of the compound and then diffracting X-rays through it. The resulting diffraction pattern is used to reconstruct the electron density map of the molecule, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

For this compound, X-ray diffraction analysis has been successfully employed to confirm its structure and establish the absolute stereochemistry of its multiple chiral centers znaturforsch.comresearchgate.netcapes.gov.bramanote.com. This is particularly important for eremophilenolides, which often possess a complex cis-fused decalin system with several stereogenic centers capes.gov.br. The crystallographic data provides bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecular conformation and the spatial arrangement of all atoms. For example, the absolute structure of this compound from Solidago dahurica was unambiguously confirmed by X-ray crystallography researchgate.net. Similarly, the structure of a new this compound isolated from Ligularia sagitta was elucidated by spectroscopic methods and confirmed by single-crystal X-ray diffraction, which clarified its absolute structure znaturforsch.com. The technique provides a direct visualization of the molecule, resolving any ambiguities that might remain from NMR or other spectroscopic data.

Data Table 4: X-ray Crystallography Applications for this compound

| Compound | Key Findings | Source |

| This compound | Confirmed structure and cis-fused decalin system, absolute configuration capes.gov.br | capes.gov.bramanote.com |

| New this compound (from Ligularia sagitta) | Elucidated structure and confirmed by single-crystal X-ray diffraction, clarified absolute structure znaturforsch.com | znaturforsch.com |

| Ligulacymirin B (related this compound) | Unambiguously confirmed absolute configuration (4S, 5R, 10S, 11S, 12S, 17R) researchgate.net | researchgate.net |

Biosynthetic Pathways and Enzymology of Eremophilenolide

Precursor Identification and Isoprenoid Pathway Integration

The foundational precursor for all sesquiterpenes, including eremophilenolide, is farnesyl pyrophosphate (FPP). researchgate.netuzh.ch FPP is a 15-carbon isoprenoid diphosphate (B83284), itself derived from the condensation of three C5 isoprene (B109036) units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These C5 units are universally produced in organisms via either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-methylerythritol (B1207437) 4-phosphate (MEP) pathway in plastids. acs.org The formation of FPP from IPP and DMAPP is catalyzed by farnesyl pyrophosphate synthase. researchgate.net The eremophilane (B1244597) skeleton, characteristic of this compound, is biogenetically derived from FPP, often involving a subsequent methyl migration. researchgate.net

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of FPP into the complex this compound structure involves several distinct enzymatic steps, including cyclization, oxidation, and lactonization.

The initial and often rate-limiting step in sesquiterpene biosynthesis is the cyclization of FPP, catalyzed by sesquiterpene synthases (STSs). researchgate.net This enzyme activity leads to the formation of diverse 15-carbon skeletons. For eremophilanes, a common intermediate is germacrene A, which can then undergo further cyclization and rearrangement to form the eremophilane skeleton. uzh.chgla.ac.uk For instance, aristolochene (B1197444) synthase is known to form aristolochene, a core structure from which various eremophilanes can be derived through oxidative modifications. acs.org

Cytochrome P450 monooxygenases (CYPs) play a crucial role in the diversification and functionalization of sesquiterpene skeletons. researchgate.net In the biosynthesis of eremophilanes and related sesquiterpene lactones, P450 enzymes are involved in multistep oxidations and the introduction of various functional groups, such as alcohol, acid, ester, furan (B31954), and lactone moieties. researchgate.netacs.orgnih.govacs.org For sesquiterpene lactone formation, P450 enzymes can catalyze specific hydroxylations that precede lactonization. For example, in other Asteraceae species, P450 enzymes of the CYP71BL subfamily are known to oxidize germacrenoic acid, leading to intermediates that spontaneously lactonize to form compounds like costunolide. royalsocietypublishing.orgnih.gov This suggests a similar role for P450s in the hydroxylation steps that enable the lactone ring formation in this compound.

Beyond P450s, other modifying enzymes contribute to the final structure of this compound. Oxidoreductases are likely involved in various reduction or oxidation steps not directly catalyzed by P450s. While specific transferases directly involved in this compound biosynthesis are not explicitly detailed in the provided information, esterification (e.g., angelate esters found in Petasites hybridus) gla.ac.uk would imply the action of acyltransferases. Furthermore, enzyme-catalyzed isomerization by proteins, such as those belonging to the DUF3237 family, have been identified in the biosynthesis of fungal eremophilanes, highlighting the role of isomerases in shaping the final carbon skeleton. nih.govacs.org Oxidative cleavage of double bonds has also been proposed as a key step in the biosynthesis of nor-eremophilanes, which are structurally related to this compound. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to genetic and molecular regulation, although detailed mechanisms specific to this compound in plants are still an area of ongoing research. Biosynthetic gene clusters (BGCs) encoding enzymes involved in eremophilane biosynthesis, including sesquiterpene synthases and P450s, have been identified, particularly in fungal systems. uzh.chacs.orgnih.govacs.org The co-expression analysis of terpene synthase genes and cytochrome P450 genes is a strategy employed to predict their involvement in specific biosynthetic pathways. royalsocietypublishing.org Genetic manipulation of these biosynthetic genes has shown the potential to either block or enhance the production of related compounds, indicating a regulatory control at the genetic level. google.com Transcriptional factors are known to play a role in regulating gene expression in metabolic pathways, which would include those involved in secondary metabolite production. google.com

Biosynthetic Engineering Strategies for this compound Production

The elucidation of the biosynthetic pathway and the identification of key enzymes and genes open avenues for biosynthetic engineering strategies aimed at enhanced or alternative production of this compound. Metabolic engineering, which involves purposeful modification of cellular metabolism and its regulatory networks, can be employed to overproduce desired natural products or even produce novel compounds. By introducing or overexpressing specific genes encoding sesquiterpene synthases, P450s, and other modifying enzymes in suitable host microorganisms (e.g., bacteria, yeasts), it is possible to create engineered microbial factories for the more efficient and sustainable production of this compound. This approach can circumvent the challenges associated with traditional extraction from plant sources, such as low yields and environmental impact. The characterization of eremophilane biosynthetic gene clusters provides a foundation for such engineering efforts. nih.govacs.org

Total Synthesis and Synthetic Methodologies of Eremophilenolide

Retrosynthetic Analysis and Strategic Disconnections for Eremophilenolide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. wikipedia.org The total synthesis of this compound, a complex sesquiterpene lactone, hinges on a logical retrosynthetic strategy to address its key structural features: the cis-fused decalin core, multiple stereocenters, and the appended α,β-unsaturated γ-lactone ring.

A primary disconnection simplifies the furanone (lactone) moiety, identifying a keto acid as a key precursor. This transformation recognizes that the lactone can be formed in a late-stage cyclization/dehydration sequence. Further disconnection of the cis-decalin system is a critical step. A logical approach involves a Robinson annulation or similar cyclization strategy to form the six-membered ring of the decalin core. This leads back to a simpler, substituted cyclohexanone (B45756) derivative.

In the enantioselective synthesis developed by Pennanen, the key chiral center at the C-10 position is identified as the foundational stereochemical element. researchgate.net This leads to a retrosynthetic plan where the primary disconnection is made at the A/B ring junction, tracing the molecule back to a chiral α'-substituted cyclohexenone. This key intermediate contains the crucial stereocenter from which the relative stereochemistry of the other centers can be controlled during the subsequent ring-forming and functionalization steps. researchgate.net This strategy highlights the importance of establishing chirality early in the synthetic sequence. researchgate.net

Another approach, outlined in a general strategy for eremophilane-type sesquiterpenoids, identifies a functionalized octalone as a key intermediate. ubc.ca This intermediate already contains the fused ring system, which can then be elaborated through alkylation and functional group manipulation to install the necessary substituents before the final lactone ring formation. ubc.ca

Key Strategic Disconnections:

Lactone Ring: Disconnection of the C-O bond of the lactone reveals a hydroxy carboxylic acid or a related keto-acid precursor.

Decalin Core: A disconnection across the A/B ring junction, often via reactions like the Robinson annulation, simplifies the bicyclic system into a more accessible monocyclic precursor.

Stereocenters: The strategy often revolves around establishing the key C-10 stereocenter early, allowing for diastereoselective control in subsequent steps. researchgate.net

Key Synthetic Transformations and Reaction Mechanisms

The construction of this compound relies on a series of key chemical transformations to build the carbon skeleton and install the correct functional groups and stereochemistry.

Stereoselective Cyclization Reactions in this compound Synthesis

The formation of the cis-fused A/B ring system is a pivotal step in the synthesis of this compound. One successful approach involves a butenylcyclohexenol annulation. researchgate.net This type of reaction sequence builds the second six-membered ring onto an existing cyclohexene (B86901) precursor, with the stereochemical outcome being directed by the existing stereocenters in the starting material to yield the thermodynamically favored cis-decalin system.

Another effective method for establishing the cis-ring fusion is through the catalytic hydrogenation of an octalone intermediate. ubc.ca The hydrogenation of the double bond in a precursor like keto acid 111 can proceed from the less hindered face of the molecule, leading to the desired cis-fused keto acid 113 . ubc.ca This method is powerful for setting the relative stereochemistry of the two rings.

Oxidation and Reduction Strategies in this compound Construction

Oxidation and reduction reactions are essential for manipulating the functional groups throughout the synthesis.

Reduction: The conversion of a keto group to an alcohol is a common transformation. For instance, the reduction of a ketone to form a secondary alcohol can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation is also a key reduction strategy, not only for saturating carbon-carbon double bonds to create the cis-decalin core but also for other reductions where stereocontrol is crucial. ubc.ca

Oxidation: The synthesis of the lactone ring often requires the oxidation of an alcohol to a ketone or carboxylic acid. Standard oxidation protocols can be employed for these transformations. For example, the conversion of an alcohol to an aldehyde can be achieved using methods like the Swern or Parikh-Doering oxidation.

Lactone Ring Formation Methodologies

The characteristic 2-(5H)-furanone moiety (an α,β-unsaturated γ-lactone) of this compound is typically installed in the final stages of the synthesis. A notable method for constructing this unit is the epoxyketone-ynamine reaction. researchgate.net This transformation involves the reaction of an α,β-epoxyketone with an ynamine, which proceeds through a cascade of reactions to furnish the furanone ring system directly.

Alternatively, the lactone can be formed from a keto acid precursor, such as the cis-fused keto acid 113 . ubc.ca This transformation is an intramolecular esterification (lactonization). The process often involves activating the carboxylic acid and subsequent cyclization by the suitably positioned hydroxyl group, followed by dehydration to introduce the double bond, thus forming the final unsaturated lactone ring.

Comparison of Different Synthetic Routes to this compound

Several synthetic routes to this compound have been developed, each with distinct strategies for constructing the molecular framework and controlling stereochemistry. The racemic synthesis by Piers and the enantioselective synthesis by Pennanen provide a clear contrast in approach. researchgate.netrsc.orgrsc.org A general approach developed for eremophilanes offers another perspective. ubc.ca

| Feature | Pennanen Synthesis (Enantioselective) | Piers Synthesis (Racemic) | General Eremophilane (B1244597) Approach |

| Chirality | Enantioselective | Racemic | Potentially adaptable for enantioselectivity |

| Starting Material | 2-Cyclohexenone researchgate.net | Not specified in abstracts, likely simple cyclic precursors rsc.orgrsc.org | Functionalized octalone (e.g., 92 ) ubc.ca |

| Key Strategy for Stereocontrol | Asymmetric alkylation using a chiral auxiliary (SAMP) to set the C-10 stereocenter early. researchgate.net | Relative stereochemistry controlled through cyclization and other transformations on a racemic mixture. rsc.orgrsc.org | Diastereoselective hydrogenation of an octalone precursor to establish the cis-ring fusion. ubc.ca |

| Ring Construction | Butenylcyclohexenol annulation for the A/B ring system. researchgate.net | Confirms the assigned structure and stereochemistry, implying successful construction of the fused ring system. rsc.org | Begins with a pre-formed bicyclic system (octalone) which is then further functionalized. ubc.ca |

| Lactone Formation | Epoxyketone-ynamine reaction. researchgate.net | Not specified in abstracts. | Conversion from a keto acid intermediate (113 ). ubc.ca |

| Overall Yield | 7% from 2-cyclohexenone. researchgate.net | Not specified in abstracts. | Not specified for this compound itself. |

Enantioselective Synthesis of this compound

The first enantioselective total synthesis of (+)-eremophilenolide was a significant achievement, addressing the challenge of controlling the absolute stereochemistry of the molecule's multiple chiral centers. researchgate.net The strategy's success lies in the early introduction of chirality. researchgate.net

The key step in the synthesis by Pennanen is the enantioselective alkylation of cyclohexenone. researchgate.net This is achieved by first converting cyclohexenone into a chiral hydrazone using the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting SAMP-hydrazone is then deprotonated with lithium diisopropylamide (LDA) to form a chiral enolate equivalent, which undergoes alkylation with 4-bromo-1-butene. The crucial step is the introduction of the butenyl side chain at the α' position with high stereocontrol. researchgate.net

Subsequent hydrolysis of the hydrazone regenerates the keto group, affording the chiral enone 2 with the desired (S) configuration at what will become the C-10 position of this compound. researchgate.net This single, well-defined stereocenter then directs the stereochemical outcome of the subsequent ring-forming and functionalization steps, ultimately leading to the synthesis of the natural (+)-enantiomer of this compound with an optical yield of 89%. researchgate.net This approach demonstrates the power of auxiliary-controlled asymmetric reactions in the total synthesis of complex natural products.

Chemical Derivatization and Analogue Synthesis of Eremophilenolide

Design Principles for Eremophilenolide Analogues

The design of this compound analogues is guided by principles that aim to systematically alter its structure to investigate the impact on its biological activity and physicochemical properties. This involves identifying key functional groups and stereocenters that are amenable to modification without complete loss of the characteristic eremophilane (B1244597) scaffold. researchgate.net

Key design principles include:

Modularity: Breaking down the complex this compound structure into smaller, synthetically accessible units that can be independently modified and then reassembled.

Structure-Activity Relationship (SAR) Driven Modifications: Introducing changes at specific positions known or hypothesized to be involved in biological interactions. This often involves systematic variations of substituents, ring sizes, or the introduction of new functional groups.

Stereochemical Control: this compound possesses multiple stereocenters. cdutcm.edu.cn Maintaining or intentionally altering these stereochemical relationships is critical, as stereoisomers can exhibit vastly different biological activities. rsc.org Synthetic strategies are often developed to achieve high stereoselectivity.

Synthetic Accessibility: Designing analogues that can be synthesized efficiently using established chemical reactions and readily available precursors.

Biomimetic Approaches: Drawing inspiration from proposed biosynthetic pathways of eremophilane-type sesquiterpenes to guide the synthesis of natural product-like analogues. uzh.ch

Targeted Synthetic Modifications of this compound Moieties

Synthetic efforts on this compound focus on targeted modifications of its distinct chemical features, primarily the lactone ring and the isoprenoid backbone.

The lactone ring is a defining feature of this compound and is often a site for derivatization due to its reactivity and potential role in biological activity. Modifications can involve:

Ring Opening and Re-closure: The lactone ring can be opened, for example, through hydrolysis, to expose a carboxylic acid and a hydroxyl group, which can then be re-cyclized under different conditions to form new lactone derivatives or other cyclic structures.

Substitution on the Lactone Ring: Introducing various substituents directly onto the carbon atoms of the lactone ring. This can involve alkylation, halogenation, or the incorporation of oxygen- or nitrogen-containing functionalities.

Modification of the Carbonyl Group: The carbonyl group of the lactone can be reduced to a hydroxyl group, or transformed into other carbonyl derivatives.

Ring Size Variation: While this compound features a five-membered lactone, synthetic strategies might explore the formation of lactones with different ring sizes (e.g., six- or seven-membered) to investigate their impact on biological properties. rsc.orgrsc.org

The bicyclic isoprenoid backbone of this compound offers several sites for functionalization, including double bonds and methyl groups. nih.govresearchgate.net

Hydroxyl and Methyl Group Derivatizations: Any existing hydroxyl groups on the backbone can be oxidized, acylated, or etherified. Methyl groups, while generally less reactive, can be functionalized through radical reactions or selective C-H activation strategies, though these are typically more challenging. semanticscholar.org

Introduction of New Functional Groups: Strategies may involve introducing entirely new functional groups (e.g., amines, halogens, or other oxygenated moieties) onto the carbon skeleton to explore novel interactions.

This compound possesses a complex stereochemical arrangement, and controlling or altering these stereocenters is a significant aspect of its analogue synthesis. rsc.org

Total Synthesis Approaches: Total synthesis allows for complete control over the stereochemistry from the ground up. Various synthetic routes have been developed to achieve the racemic or enantioselective synthesis of this compound and related eremophilane-type sesquiterpenoids. rsc.orguzh.chresearchgate.netcdnsciencepub.com These often involve key stereocontrolled reactions such as Diels-Alder reactions, aldol (B89426) condensations, or intramolecular Heck reactions to build the bicyclic core with the desired relative and absolute stereochemistry. researchgate.netcdnsciencepub.com

Epimerization: Selective epimerization at specific stereocenters can be employed to generate stereoisomers for biological evaluation.

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors (chiral pool) with pre-existing stereocenters that can be incorporated into the this compound scaffold.

Asymmetric Catalysis: Employing asymmetric catalytic reactions to introduce new stereocenters with high enantioselectivity during the synthesis of analogues. rsc.org

Semi-synthetic Approaches from Naturally Occurring this compound Precursors

Semi-synthesis involves starting from a naturally occurring this compound or a closely related precursor and performing chemical modifications to create analogues. This approach can be more efficient than total synthesis if the natural precursor is readily available and already possesses a significant portion of the desired complex structure.

Isolation and Modification of this compound: this compound can be isolated from plants like Petasites hybridus. plantaedb.com Once isolated, it can serve as a starting material for direct chemical transformations, such as selective oxidation, reduction, or derivatization of its functional groups.

Modification of Related Eremophilane-type Sesquiterpenes: Other naturally occurring eremophilane derivatives, which might be more abundant or possess different functional handles, can be used as starting points. For example, compounds like 6β-hydroxythis compound (CID 14866157) or other eremophilane sesquiterpenoids babraham.ac.uknih.gov can be chemically modified to yield novel this compound analogues.

Biotransformations: Microbial or enzymatic transformations can be employed in semi-synthetic routes to introduce specific functional groups (e.g., hydroxylations) or modify existing ones with high selectivity and stereospecificity, often under mild conditions. mdpi.com

Biological Activities and Mechanistic Investigations of Eremophilenolide

Anti-inflammatory Mechanisms of Eremophilenolide Action

This compound exhibits notable anti-inflammatory effects through various mechanisms, including the modulation of cytokine production, inhibition of pro-inflammatory enzymes, and interaction with the NF-κB signaling pathway.

Modulation of Cytokine Production and Signaling Pathways

This compound and its derivatives have been shown to modulate the production of key inflammatory mediators. Research indicates that certain eremophilane (B1244597) sesquiterpenoids can suppress the expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net This modulation is crucial in mitigating the inflammatory response. The mechanism often involves the regulation of signaling pathways that control the gene expression of these cytokines. plos.orgresearchgate.net For instance, some sesquiterpenes can influence T-cell differentiation and cytokine secretion, which are central to the immune response. plos.org Studies on related compounds have demonstrated the ability to reduce the production of these pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models, suggesting a potential mechanism for this compound's anti-inflammatory action. nih.govmdpi.commdpi.com

The table below summarizes the effect of eremophilane-related compounds on cytokine production.

| Compound Class | Affected Cytokines | Observed Effect | Model System |

| Eremophilane Sesquiterpenoids | TNF-α, IL-6, IL-1β | Suppression of expression | LPS-induced BV2 microglial cells researchgate.net |

| Sesquiterpenes | TNF, IL-6, IL-12p70 | Downregulation of production | Bone marrow-derived dendritic cells researchgate.net |

| JFG Serum (containing this compound) | IL-6, TNF-α | Reduction of levels | LPS-induced RAW264.7 cells nih.gov |

Inhibition of Pro-inflammatory Enzymes (e.g., COX, iNOS)

A key aspect of the anti-inflammatory activity of this compound involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.net Overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 are hallmarks of inflammation. mdpi.commdpi.com Studies on eremophilane sesquiterpenoids have shown significant inhibitory effects on NO production. researchgate.netresearchgate.net For example, dihydrosporogen AO-1, an eremophilane sesquiterpenoid, exhibited a potent inhibitory effect on NO production in LPS-induced BV2 microglial cells. researchgate.net This inhibition is often correlated with the downregulation of iNOS and COX-2 expression. researchgate.netmdpi.com The ability to suppress these enzymes is a critical mechanism by which this compound may exert its anti-inflammatory effects. caldic.com

The inhibitory effects of eremophilane-related compounds on pro-inflammatory enzymes are detailed in the table below.

| Compound/Extract | Target Enzyme | Observed Effect | IC50/EC50 Value | Cell Line |

| Dihydrosporogen AO-1 | iNOS (NO production) | Significant inhibition | EC50 = 3.11 μM | LPS-induced BV2 microglial cells researchgate.net |

| Septoreremophilane F | iNOS (NO production) | Notable inhibition | IC50 = 12.0 ± 0.32 µM | LPS-activated BV-2 microglia researchgate.net |

| Chrysin Derivatives | COX-2 | Strong inhibition (by Ch-4) | IC50 = 2.7 µM | In vitro enzyme assay nih.gov |

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. foliamedica.bgroyalsocietypublishing.org The anti-inflammatory effects of eremophilane sesquiterpenoids are closely linked to the suppression of the canonical NF-κB pathway. researchgate.netresearchgate.net By inhibiting the NF-κB pathway, these compounds can effectively block the downstream cascade of inflammatory responses. nih.gov Molecular docking studies have suggested that compounds like this compound can interact with key proteins in this pathway, such as AKT1, which can influence NF-κB activation. nih.gov This interaction prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes. mdpi.com

Anticancer Activities and Molecular Targets of this compound

This compound has also been investigated for its potential anticancer properties, which are primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. teachmeanatomy.info this compound and related compounds have been shown to induce apoptosis in various cancer cell lines. cjnmcpu.com The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge to activate caspases, the executioners of cell death. wikipedia.orgnih.gov Studies on other natural compounds show that they can trigger the intrinsic pathway by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from mitochondria. nih.govmdpi.com This, in turn, activates the caspase cascade. nih.gov Some sesquiterpene lactones have been found to exert their antiproliferative effects through the induction of apoptosis. cjnmcpu.com

The table below highlights key molecular players in apoptosis that can be targeted by natural compounds.

| Pathway | Key Proteins | Role in Apoptosis |

| Intrinsic Pathway | Bcl-2 family (Bax, Bak, Bcl-2, Bcl-xL) | Regulation of mitochondrial membrane permeability wikipedia.orgnih.gov |

| Cytochrome c | Activates apoptosome formation nih.gov | |

| Caspases (e.g., Caspase-9, Caspase-3) | Execution of apoptosis wikipedia.org | |

| Extrinsic Pathway | Death Receptors (e.g., FAS, TNFR1) | Initiation of apoptosis upon ligand binding teachmeanatomy.infonih.gov |

| Caspase-8 | Initiator caspase in the extrinsic pathway wikipedia.org |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest. researchgate.net The cell cycle is a tightly regulated process that ensures the proper division of cells, and its dysregulation is a hallmark of cancer. numberanalytics.com Cell cycle arrest mechanisms halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. numberanalytics.comnih.gov Natural compounds, including some sesquiterpenes, have been shown to induce cell cycle arrest, often at the G2/M phase. mdpi.comjcpjournal.org This is frequently associated with the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and tumor suppressor proteins like p53 and p21. mdpi.comnih.govfrontiersin.org For example, the downregulation of proteins like cyclin D1 can lead to cell cycle arrest. mdpi.com

The following table summarizes key regulators of the cell cycle that can be influenced by anticancer compounds.

| Cell Cycle Phase | Key Regulatory Proteins | Function |

| G1/S Transition | Cyclin D1, CDK4, CDK6, p21, p53 | Control of entry into the DNA synthesis phase mdpi.comfrontiersin.org |

| G2/M Transition | Cyclin B1, CDK1 | Regulation of entry into mitosis mdpi.comresearchgate.net |

Angiogenesis Inhibition Mechanisms

This compound and related compounds are being investigated for their potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. tg.org.aucancer.gov The mechanisms underlying this potential are multifaceted and appear to involve the modulation of key signaling pathways that regulate endothelial cell function. Angiogenesis inhibitors can work by interfering with various steps in blood vessel development, such as by blocking growth factor signals that stimulate endothelial cell growth and migration. cancer.gov

One proposed mechanism is the suppression of Vascular Endothelial Growth Factor (VEGF), a principal regulator of angiogenesis. tg.org.aunih.gov Inhibition of the VEGF pathway is a primary focus for anti-angiogenic research, as a majority of malignant tumors express high levels of VEGF. wikipedia.org Studies on propolis containing this compound derivatives suggest that their anti-angiogenic effects may stem from the ability to suppress VEGF gene expression. nih.gov Furthermore, these compounds may induce apoptosis (programmed cell death) in vascular cells, a process potentially mediated by the upregulation of apoptosis-related markers like p53 and caspase-3. nih.gov The inhibition of endothelial cell proliferation, migration, and matrix metalloproteinase production are also crucial functions for preventing the sprouting of new vessels. nih.gov

Modulation of Key Oncogenic Signaling Cascades (e.g., MAPK, PI3K/Akt)

This compound has been identified as a modulator of critical intracellular signaling pathways that are often deregulated in cancer, such as the PI3K/Akt and MAPK cascades. nih.govdovepress.com These pathways regulate a host of cellular processes including proliferation, growth, survival, and apoptosis, and their aberrant activation is a hallmark of many cancers. mdpi.comnih.govnih.gov

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell survival and proliferation. sinobiological.com It is activated by numerous stimuli and results in the activation of the serine/threonine kinase Akt. sinobiological.comnih.gov Activated Akt then phosphorylates a multitude of downstream targets, promoting cell growth and survival while inhibiting apoptosis. cellsignal.com Research involving network pharmacology on complex herbal formulas containing this compound has identified AKT1 as a core target. nih.govdovepress.com Molecular docking simulations further predicted that this compound can form a stable hydrogen bond with the LYS39 residue of the AKT1 protein, suggesting a direct interaction. nih.govdovepress.com This interaction could interfere with Akt's normal function, thereby disrupting the pro-survival and pro-proliferative signals essential for cancer cells. The tumor suppressor PTEN is a natural inhibitor of this pathway; its loss or inactivation, common in cancer, leads to hyperactivation of Akt. wikipedia.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, influencing gene expression and critical cellular decisions like proliferation and differentiation. wikipedia.org The pathway consists of a tiered kinase system, including Raf (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK), which is frequently hyperactivated in cancers. wikipedia.orgabcam.com The same network pharmacology studies that implicated the PI3K/Akt pathway also identified MAPK1 and MAPK3 as potential targets of this compound. nih.govdovepress.com By modulating these key kinases, this compound could potentially attenuate the uncontrolled proliferative signals that drive tumor growth.

| Compound | Target Protein | Predicted Interaction Detail | Signaling Pathway | Potential Effect |

|---|---|---|---|---|

| This compound | AKT1 | Forms 1 hydrogen bond with residue LYS39. nih.govdovepress.com | PI3K/Akt | Inhibition of cell survival and proliferation signals. |

| This compound | MAPK1, MAPK3 | Identified as a core target by network pharmacology. nih.govdovepress.com | MAPK/ERK | Inhibition of cell proliferation and differentiation signals. |

Antimicrobial Properties of this compound

Eremophilenolides, a class of sesquiterpenes, have demonstrated a range of antimicrobial activities. researchgate.netresearchgate.net These natural compounds are produced by various plants and fungi and are noted for their potential applications against pathogenic microbes. researchgate.net

Antibacterial Mechanisms

Various studies have confirmed the antibacterial effects of this compound compounds against both Gram-positive and Gram-negative bacteria. eurekaselect.comthieme-connect.com The proposed mechanism for this activity involves the disruption of the bacterial cell structure. researchgate.net Evidence from scanning electron microscopy has shown that related natural compounds can cause significant alterations to the outer walls of bacterial cells. researchgate.net This damage can interfere with essential functions like maintaining osmotic pressure and cell integrity, potentially by affecting membrane permeability, which ultimately leads to cell death. researchgate.net

An this compound isolated from Senecio filaginoides was shown to be active against Escherichia coli and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL, and against Enterococcus faecalis with an MIC of 100 µg/mL. eurekaselect.com Other eremophilenolides from Ligularia sagitta have also shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. thieme-connect.com

| This compound Source/Type | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 8-hydroxy-9-keto-10αH-eremophil-7(11)-en-8,12-olide eurekaselect.com | Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL | |

| Enterococcus faecalis | 100 µg/mL | |

| Compounds from Ligularia sagitta thieme-connect.com | Staphylococcus aureus | Active |

| Bacillus subtilis | Active | |

| Escherichia coli | Active |

Antifungal Mechanisms

Eremophilenolides have also displayed notable antifungal properties. nih.govresearchgate.net The mechanism of action may involve the inhibition of key fungal enzymes. thieme-connect.de One putative mechanism is the inhibition of cutinases, which are enzymes produced by fungal pathogens to break down the cutin barrier of host plants, thereby facilitating infection. thieme-connect.de

Two specific eremophilenolides, ligushicins A and B, isolated from Ligulariopsis shichuana, showed potent activity against the plant pathogenic fungi Botrytis cinerea and Fusarium oxysporum, with MIC values between 50 and 100 mg/L. nih.gov Additionally, an this compound from Senecio filaginoides demonstrated biological activity against various species of Candida. eurekaselect.com

| This compound Source/Type | Fungal Strain | Activity (MIC) |

|---|---|---|

| Ligushicins A and B nih.gov | Botrytis cinerea | 50-100 mg/L |

| Fusarium oxysporum | 50-100 mg/L | |

| Compound from Senecio filaginoides eurekaselect.com | Candida sp. | Active |

Antiviral Mechanisms

While the broader class of eremophilane sesquiterpenoids has been reported to possess antiviral properties, specific mechanistic studies focusing on this compound are limited in the current scientific literature. Some this compound dimers have been noted in studies alongside citations to antiviral research, but detailed mechanisms of action directly attributed to this compound against specific viruses are not yet well-elucidated. sci-hub.se

Immunomodulatory Effects of this compound

Eremophilane-type sesquiterpenes are recognized for their significant immunomodulatory and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net These effects are primarily characterized by the suppression of various immune responses. The mechanisms appear to involve the direct inhibition of immune cell activation and the reduction of pro-inflammatory mediator production. researchgate.net

Research has shown that certain eremophilane compounds can exert immunosuppressive effects by inhibiting the lipopolysaccharide (LPS)-induced proliferation of B-cells, which are key components of the adaptive immune system. researchgate.net Furthermore, eremophilanes have been found to potently inhibit the production of nitric oxide (NO) in LPS-activated macrophages. researchgate.net NO is a key signaling molecule in the inflammatory process, and its reduction points to a strong anti-inflammatory effect.

| Compound Type | Assay | Activity (IC50) | Source |

|---|---|---|---|

| Eremophilane | Immunosuppressive Activity | 10.9 µM | researchgate.net |

| Eremophilane | Immunosuppressive Activity | 17.6 µM | researchgate.net |

| Eremophilane | Immunosuppressive Activity | 13.4 µM | researchgate.net |

| Eremophilane Lactones | LPS-induced B-cell proliferation | 23.1 µM | researchgate.net |

| 33.8 µM | researchgate.net | ||

| Boeremialane D | NO production in RAW264.7 macrophages | 8.62 µM | researchgate.net |

Other Reported Biological Activities (e.g., Phytotoxic, Antifeedant, Antioxidant) and Their Underlying Mechanisms

This compound and its derivatives, belonging to the broader class of sesquiterpene lactones, exhibit a range of biological activities beyond their cytotoxic and anti-inflammatory effects. These include phytotoxic, antifeedant, and antioxidant properties, which are rooted in their distinct chemical structures.

Phytotoxic Activity

Certain eremophilenolides have demonstrated significant phytotoxicity, suggesting a role in allelopathy, where a plant releases chemicals to inhibit the growth of neighboring plants. royalsocietypublishing.orgfrontiersin.org Research has shown that these compounds can interfere with seed germination and plant growth. For instance, a study on various eremophilenolides isolated from Senecio species showed that they could inhibit both the seed germination and radicle length of Lactuca sativa (lettuce). nih.gov

A particularly potent phytotoxic eremophilane sesquiterpene, identified as compound 3 in a study on Ligularia cymbulifera, exhibited notable inhibitory effects on both seed germination and seedling growth. frontiersin.org The mechanism behind this activity is thought to involve the induction of cell death at the root tips. frontiersin.org The structural features critical for this phytotoxicity appear to be the combination of a tri-substituted furan (B31954) ring and a hydroxyl group at the C-10 position. frontiersin.org It has been proposed that one mechanism of action involves interference with the amino acid metabolism of the target plants. frontiersin.org These compounds are released from the plant roots into the rhizosphere soil, where they can act as phytotoxins. frontiersin.org

Table 1: Phytotoxic Activity of Eremophilenolides

| Compound/Source | Target Plant | Observed Effect | Reference |

|---|---|---|---|

| Eremophilenolides from Senecio species | Lactuca sativa | Moderate inhibition of seed germination; significant inhibition of radicle length. | nih.gov |

| Terpenoids from Ligularia cymbulifera | Amaranthus retroflexus, Lolium perenne | Significant inhibition of seed germination and seedling growth, particularly by compound 3. | frontiersin.org |

Antifeedant Activity

Eremophilenolides also serve as protective agents for plants by deterring feeding by insects and herbivores. thieme-connect.de The antifeedant effects of several eremophilenolides have been evaluated against various insect species. Two new eremophilenolides, ligushicins A and B, isolated from Ligulariopsis shichuana, displayed weak antifeedant activity against the larvae of the diamondback moth, Plutella xylostella. tandfonline.comnih.gov

In a broader study, six different eremophilenolides were tested against three insect species. nih.gov Toluccanolide A and its acetate (B1210297) derivative showed moderate antifeedant effects against the Mediterranean brocade moth, Spodoptera littoralis. nih.gov Several other derivatives demonstrated strong activity against the Colorado potato beetle, Leptinotarsa decemlineata, while others moderately deterred the green peach aphid, Myzus persicae. nih.gov

Table 2: Antifeedant Activity of Eremophilenolides

| Compound(s) | Target Insect | Activity Level | Reference |

|---|---|---|---|

| Ligushicins A and B | Plutella xylostella (larvae) | Weak | tandfonline.comnih.gov |

| Toluccanolide A and its acetate | Spodoptera littoralis | Moderate | nih.gov |

| 6-hydroxyeuryopsin, 6-acetyloxyeuryopsin, etc. | Leptinotarsa decemlineata | Strong | nih.gov |

| Cacalol methyl ether, toluccanolide A acetate, etc. | Myzus persicae | Moderate | nih.gov |

Antioxidant Activity

Cellular and Molecular Target Identification for this compound

Understanding the specific cellular and molecular targets of this compound is crucial for elucidating its mechanisms of action. Research in this area involves a combination of computational and experimental approaches.

The biological activity of many sesquiterpene lactones, including eremophilenolides, is often attributed to the presence of an α-methylene-γ-lactone group. royalsocietypublishing.org This functional group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, particularly the thiol groups of cysteine, through a process known as Michael addition. royalsocietypublishing.org This alkylation can lead to conformational changes in the protein, ultimately inhibiting its function. royalsocietypublishing.org

While direct experimental protein binding studies for this compound are not extensively documented in the searched literature, computational methods have provided some insights. A molecular docking study investigating the components of Jingfang Granules predicted that this compound can interact with the protein kinase AKT1. nih.govdovepress.com The analysis suggested the formation of a hydrogen bond between this compound and the amino acid residue LYS39 on the AKT1 protein, indicating a potential binding interaction that could modulate the protein's activity. nih.govdovepress.com

The ability of eremophilenolides to bind to proteins suggests they may act as enzyme inhibitors. thieme-connect.de The mechanism often involves the alkylation of cysteine residues within the enzyme's active site or allosteric sites, leading to irreversible inhibition. royalsocietypublishing.org

While specific enzyme inhibition assay data for this compound is sparse, the activity of related sesquiterpene lactones provides a model for its potential actions. For example, the sesquiterpene lactone thapsigargin (B1683126) is a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) enzyme. royalsocietypublishing.org Another related compound, dehydrocostus lactone, has been shown to inhibit the expression of key inflammatory enzymes in macrophages. royalsocietypublishing.org Given that this compound shares the reactive α-methylene-γ-lactone moiety, it is plausible that it inhibits various enzymes through a similar covalent binding mechanism. Further research using specific enzyme inhibition assays is needed to identify the precise enzymatic targets of this compound.

Gene expression profiling is a powerful tool to understand how a compound affects cellular function on a global scale by measuring the activity of thousands of genes at once. wikipedia.org Such studies can reveal the signaling pathways and cellular processes modulated by a compound, offering clues to its mechanism of action.

Specific gene expression profiling studies for this compound were not found in the available search results. However, research on other sesquiterpene lactones indicates that this class of compounds can significantly alter gene expression. For instance, the furanoheliangolide goyazensolide (B1232741) has been found to strongly inhibit c-Myb-dependent gene expression in cancer cells, targeting a proto-oncogene that regulates cell proliferation and survival. royalsocietypublishing.org Dehydrocostus lactone has been shown to suppress the expression of genes encoding key inflammatory markers. royalsocietypublishing.org Furthermore, many phytochemicals are known to modulate gene expression by targeting transcription factors like NF-κB, which controls the expression of genes involved in inflammation and cell survival. nih.gov These examples suggest that this compound likely exerts its biological effects by modulating specific gene expression programs, a hypothesis that awaits confirmation through dedicated transcriptomic studies.

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, can provide a functional readout of the physiological state of a cell and reveal the biochemical pathways affected by a compound.

This compound has been identified in several metabolomic analyses of complex mixtures and biological samples. It was detected as a chemical constituent in the traditional Chinese medicine formula Shuang Huang Lian through UHPLC-QTOF-MS/MS analysis. nih.gov It has also been annotated in non-targeted metabolomics datasets from studies on ramshorn snail hemolymph and in mouse models of diabetes. uoguelph.casci-hub.se

These studies confirm the presence of this compound in various biological contexts. However, the current body of literature lacks studies that use metabolomics as a tool to specifically investigate the mechanistic action of this compound. Such an approach would typically involve treating a biological system with pure this compound and then analyzing the resulting changes in the metabolome to identify perturbed metabolic pathways, which would provide significant insight into its mode of action.

Structure Activity Relationship Sar Studies of Eremophilenolide and Its Analogues

Identification of Pharmacophoric Elements within the Eremophilenolide Structure

Pharmacophoric elements are the essential structural features of a molecule that are responsible for its biological activity. For this compound, as with many sesquiterpene lactones, the α-methylene-γ-lactone (αMγL) moiety is recognized as a key reactive group. royalsocietypublishing.org This group is highly reactive and can undergo Michael additions with biological nucleophiles, such as thiol groups present in proteins and enzymes. royalsocietypublishing.org Such interactions can lead to the inhibition of protein and transcription factor functions, profoundly impacting cellular redox states and contributing to various biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. royalsocietypublishing.org

Beyond the lactone moiety, studies on eremophilane (B1244597) sesquiterpenes, a broader class to which this compound belongs, suggest that the co-existence of a tri-substituted furan (B31954) ring and a hydroxyl group at the C-10 position (OH-10) plays a vital role in their phytotoxic bioactivity. frontiersin.org The absence of these moieties has been observed to significantly reduce activity. frontiersin.org

Influence of Lactone Ring Modifications on Biological Activity

The lactone ring, particularly the α-methylene-γ-lactone (αMγL) moiety, is a defining structural feature of this compound and other sesquiterpene lactones, and its reactivity is a primary determinant of their pharmacological properties. royalsocietypublishing.org The electrophilic nature of the αMγL group allows it to form covalent adducts with nucleophilic sites on biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. royalsocietypublishing.org This alkylation mechanism is central to the cytotoxic, anti-inflammatory, and antimicrobial activities observed for many compounds in this class. royalsocietypublishing.org

Modifications to the lactone ring that alter the reactivity or accessibility of the αMγL moiety can therefore profoundly impact biological activity. While specific detailed research findings on systematic modifications of the this compound lactone ring are not extensively detailed in the provided search results, the general principle holds that maintaining or enhancing the electrophilicity and accessibility of this group is critical for optimal activity. Conversely, saturation of the double bond or removal of the methylene (B1212753) group typically leads to a significant reduction or loss of activity.

Impact of Side Chain Variations on Biological Efficacy

Eremophilane-type sesquiterpenes exhibit structural diversity partly due to oxidation occurring at different sites along their isopropyl side chain and bicyclic backbone. researchgate.net These oxidations can introduce various functional groups, such as alcohols, acids, esters, furans, and lactones, with some alcohols further glycosylated. researchgate.net Such variations in the side chain can influence the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimal interaction with biological targets.

Stereochemical Requirements for Optimal Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds, including this compound. This compound possesses multiple stereocenters, with its IUPAC name indicating specific absolute configurations, such as (4aR,5S,8aR,9aS)-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f] nih.govbenzofuran-2-one. cdutcm.edu.cn The precise spatial orientation of functional groups is paramount for effective interaction with chiral biological targets, such as enzymes, receptors, and transport proteins. unimi.itmhmedical.comnih.gov

Different stereoisomers of a chiral drug can exhibit vastly different pharmacological profiles, ranging from enhanced activity to complete inactivity, or even adverse effects. unimi.itnih.gov This is because biological systems are inherently chiral, and interactions between a drug and its target often involve a "lock-and-key" mechanism where a specific three-dimensional fit is required. nih.gov Studies on other chiral natural compounds have demonstrated that specific enantiomers display significantly higher activity, sometimes due to stereoselective uptake mechanisms mediated by transport systems. unimi.itnih.gov Therefore, the absolute configuration of this compound is expected to be a determinant for its optimal biological activity, influencing its binding affinity and selectivity towards its molecular targets.

Computational Approaches to this compound SAR (e.g., QSAR, Molecular Docking)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools in SAR studies, enabling the prediction of biological activity from molecular structure and the elucidation of molecular interactions. collaborativedrug.com

Molecular Docking: Molecular docking simulations have been employed to investigate the binding ability of this compound with target proteins. For instance, this compound has been docked with AKT1 (Protein Kinase B), a key protein involved in various cellular processes, including cell growth, proliferation, and survival. dovepress.comresearchgate.netnih.gov This suggests a potential interaction that could underpin its biological effects, particularly in contexts like diabetic wound healing where AKT1 plays a role. dovepress.comnih.gov Other eremophilane sesquiterpenoids have also been studied using computational docking, suggesting potential interactions with proteins like inducible nitric oxide synthase (iNOS), which is relevant in anti-neuroinflammatory activity. researchgate.netresearchgate.net

QSAR: QSAR studies aim to establish mathematical relationships between the structural features of compounds (represented by molecular descriptors) and their biological activities. dokumen.pubresearchgate.net This allows for the prediction of the activity of new or untested compounds and provides insights into which structural characteristics are crucial for activity. While direct QSAR models specifically for this compound were not detailed, QSAR has been broadly applied to other sesquiterpene lactones and terpenes to predict activities such as antifungal and antimalarial properties. dokumen.pubresearchgate.netresearchgate.netlzu.edu.cn The application of QSAR to this compound analogues would involve converting their structural features into numerical values (molecular descriptors) and then analyzing their relationship to observed biological activities, thereby guiding the design of more potent derivatives.

Advanced Analytical Methodologies for Eremophilenolide Research

Quantitative Analysis of Eremophilenolide in Complex Biological and Environmental Samples

Quantitative analysis of this compound in diverse samples requires sensitive and selective methods capable of distinguishing it from co-existing compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two primary techniques employed for this purpose.

LC-MS/MS Method Development and Validation for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of non-volatile and semi-volatile compounds in complex matrices. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS) has been utilized for the identification and profiling of this compound in metabolomics studies, such as the analysis of traditional Chinese medicine formulas. nih.gov In such applications, this compound has been identified with a molecular weight of 234.1622, corresponding to its protonated ion [M+H] at m/z 235.1696, and characteristic fragments at m/z 57.0704 and 180.1141. nih.gov

The development and validation of LC-MS/MS methods for quantification typically involve several critical steps to ensure reliability and reproducibility. These include optimizing chromatographic separation, selecting appropriate ionization modes (e.g., electrospray ionization, ESI, in positive or negative mode), and tuning mass spectrometry parameters. nebiolab.comforensicrti.org For ESI, low flow rates are often preferred for optimal sensitivity, and the mobile phase pH should facilitate analyte ionization. nebiolab.com In a triple quadrupole system, multiple reaction monitoring (MRM) is commonly used, where specific precursor ions are selected and fragmented to produce characteristic product ions, enhancing both selectivity and sensitivity. forensicrti.org Two transitions are typically monitored for each analyte: one for quantification and another as a qualifier. forensicrti.org

Method validation, as per regulatory guidelines, assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. youtube.comspectrabase.com For instance, typical validation criteria for LC-MS/MS methods often require linearity with a correlation coefficient (R²) of 0.99 or better, precision (coefficient of variation, CV) less than 15%, and accuracy (relative error) within 15%. spectrabase.comnih.gov

GC-MS for Volatile this compound Detection and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detection and profiling of volatile and semi-volatile compounds, including this compound, which can be found in volatile oils. GC-MS separates compounds based on their volatility and interaction with the stationary phase in a capillary column, followed by mass spectrometric detection for identification and quantification. nih.gov

For the analysis of this compound and other sesquiterpenes, GC-MS is frequently employed. researchgate.net Typical GC-MS conditions for analyzing plant extracts containing volatile compounds might involve a non-polar capillary column, such as a DB-35 MS (30 m × 0.25 mm ID × 0.25 μm film), with helium as the carrier gas at a flow rate of 1.0 mL/min. nih.gov The injector temperature can be set at approximately 250 °C, and the oven temperature program might start at 60 °C, held for a period (e.g., 15 minutes), and then gradually increased to a higher temperature (e.g., 280 °C). nih.gov The mass spectrometer operates in electron ionization (EI) mode, generating characteristic fragmentation patterns that aid in compound identification by comparison with spectral libraries. gcms.cz Thermal desorption (TD) coupled with GC-MS can be used for the analysis of low-level volatile analytes in complex matrices, enabling effective pre-concentration. gcms.cz

In Situ Detection and Imaging Techniques for this compound Localization

In situ detection and imaging techniques provide crucial insights into the spatial distribution of this compound within its natural biological matrices, such as plant tissues. Mass spectrometry imaging (MSI) has emerged as a key technology for this purpose, allowing label-free spatial mapping of hundreds of biomolecules, including natural products, at high spatial resolution. nih.govmdpi.comnih.gov

Two prominent MSI techniques applicable to natural product localization are Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI).

MALDI-MSI: This technique involves co-crystallizing the sample with a matrix compound, which absorbs laser energy and facilitates the ionization of the analyte. youtube.com The laser is rastered across the sample surface, and the ions generated at each pixel are analyzed by a mass spectrometer, creating a chemical image that reveals the spatial distribution of specific compounds. oeno-one.eu For plant tissues, sample preparation for MALDI-MSI typically includes embedding, freezing, sectioning, mounting, and uniform deposition of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) using sublimation or spray methods. nih.govnih.gov While direct imaging of this compound has not been explicitly detailed in the provided search results, MALDI-MSI has been successfully applied to map other natural products like stilbenes in grapevine leaves, demonstrating its potential for localizing sesquiterpene lactones within plant tissues. nih.gov

DESI-MSI: As an ambient ionization technique, DESI-MSI allows for direct analysis of sample surfaces under atmospheric conditions, minimizing sample preparation. youtube.comnih.govnih.gov A charged solvent spray is directed at the sample surface, desorbing and ionizing molecules, which are then analyzed by the mass spectrometer. youtube.comnih.gov This technique provides high spatial resolution, making it suitable for investigating the distribution of metabolites and lipids in heterogeneous biological tissues. nih.govbyu.edu DESI-MSI's ability to analyze samples directly makes it particularly valuable for studying the spatial regulation of compounds in their native state. nih.govbyu.edu The application of DESI-MSI for natural products, including those in plant tissues, has been reviewed, highlighting its utility for direct analysis and spatial mapping. mdpi.comresearchgate.net

Chemoinformatic Tools for this compound Data Analysis

Chemoinformatic tools are essential for managing, analyzing, visualizing, and interpreting the vast amounts of chemical data generated in this compound research. These tools facilitate a deeper understanding of the compound's properties, its relationships with other molecules, and the complex data derived from advanced analytical techniques.

Key applications of chemoinformatics in this compound data analysis include:

Database Management and Retrieval: Chemoinformatics enables the organization and retrieval of chemical information from large databases, such as PubChem, which contains structural and property data for this compound (PubChem CID: 442210). nih.govzenodo.orgresearchgate.net